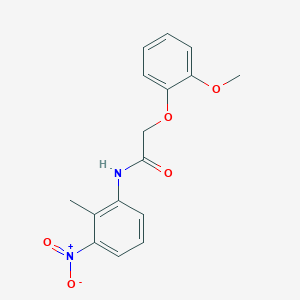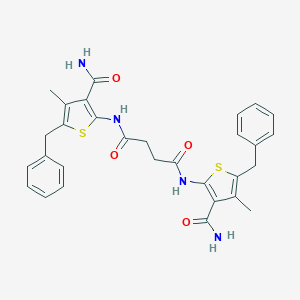![molecular formula C34H38N4O6S2 B322341 N,N'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide](/img/structure/B322341.png)
N,N'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide is a complex organic compound with the molecular formula C34H38N4O6S2 and a molecular weight of 662.8 g/mol. This compound is characterized by its unique structure, which includes two sulfamoyl groups attached to phenyl rings, further connected to a hexanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide typically involves multiple steps, starting with the preparation of the sulfamoyl phenyl intermediates. These intermediates are then reacted with hexanediamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents like methanol or ethylene glycol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry: It is employed in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl groups can form hydrogen bonds with active sites, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide can be compared with other similar compounds, such as:
N,N’-bis(2,4-dimethylphenyl)hexanediamide: Similar structure but lacks the sulfamoyl groups, resulting in different chemical properties and reactivity.
N,N’-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide: Contains hydroxyl groups instead of sulfamoyl groups, leading to different hydrogen bonding capabilities and biological activities. The uniqueness of N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C34H38N4O6S2 |
|---|---|
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
N,N//'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C34H38N4O6S2/c1-23-9-19-31(25(3)21-23)37-45(41,42)29-15-11-27(12-16-29)35-33(39)7-5-6-8-34(40)36-28-13-17-30(18-14-28)46(43,44)38-32-20-10-24(2)22-26(32)4/h9-22,37-38H,5-8H2,1-4H3,(H,35,39)(H,36,40) |
Clé InChI |
ISIWBJXNYMOITD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C=C(C=C4)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C=C(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322261.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322262.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322263.png)

![2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B322268.png)
![2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE](/img/structure/B322269.png)
![2-(2-methoxyphenoxy)-N-(5-{[(2-methoxyphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B322271.png)
![2-(2-methoxyphenoxy)-N-(4'-{[(2-methoxyphenoxy)acetyl]amino}-3,3'-dimethyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B322274.png)
![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B322275.png)
![1,4-Bis[(2,4-dibromophenoxy)acetyl]piperazine](/img/structure/B322277.png)


![5-Benzyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B322282.png)
